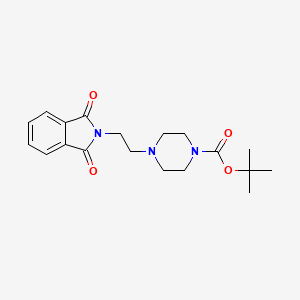

Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)21-11-8-20(9-12-21)10-13-22-16(23)14-6-4-5-7-15(14)17(22)24/h4-7H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSWEIZRWWZNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625464 | |

| Record name | tert-Butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227776-28-5 | |

| Record name | tert-Butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(1,3-dioxoisoindolin-2-yl)ethyl Intermediate

- Starting materials : Phthalic anhydride and 2-aminoethyl derivatives.

- Reaction : Phthalic anhydride reacts with 2-aminoethyl compounds under reflux in an appropriate solvent (e.g., acetic acid or DMF), forming the phthalimide ring via condensation.

- Purification : The product is isolated by crystallization or column chromatography.

Alkylation of Piperazine

- Starting materials : Piperazine and the 2-(1,3-dioxoisoindolin-2-yl)ethyl intermediate.

- Reaction : The piperazine nitrogen is alkylated using the phthalimide-substituted ethyl halide or tosylate under basic conditions (e.g., potassium carbonate in acetonitrile or DMF).

- Control of selectivity : Mono-alkylation is favored by using stoichiometric amounts and protecting groups.

Protection of Piperazine Nitrogen with tert-Butyl Carbamate

- Reagents : Di-tert-butyl dicarbonate (Boc2O) is used to introduce the tert-butyl carbamate protecting group.

- Reaction conditions : The alkylated piperazine is treated with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane at room temperature.

- Outcome : The nitrogen is selectively protected, yielding this compound.

Purification and Characterization

- Purity : Commercially available samples report purity around 95% as determined by HPLC.

- Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

- Physical properties : Molecular weight 359.43 g/mol, formula C19H25N3O4.

Data Table: Summary of Preparation Steps

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Phthalimide formation | Phthalic anhydride + 2-aminoethyl compound | Reflux in acetic acid or DMF | 2-(1,3-dioxoisoindolin-2-yl)ethyl intermediate |

| 2 | Alkylation of piperazine | Piperazine + 2-(1,3-dioxoisoindolin-2-yl)ethyl halide | Base (K2CO3), solvent (DMF, MeCN) | Mono-alkylated piperazine intermediate |

| 3 | Boc protection | Alkylated piperazine | Boc2O, base (TEA), DCM, RT | This compound |

Research Findings and Practical Considerations

- The piperazine nitrogen protection with tert-butyl carbamate is critical to prevent over-alkylation and to facilitate downstream synthetic manipulations.

- The phthalimide group serves as a stable protecting group for primary amines and can be selectively deprotected under hydrazinolysis conditions if needed.

- The alkylation step requires careful control of stoichiometry and reaction time to avoid dialkylation or polymerization.

- Solubility and handling of the compound are influenced by the bulky tert-butyl group and the rigid phthalimide ring, which also affect purification strategies.

Stock Solution Preparation (Supporting Data)

For research applications, accurate preparation of stock solutions is essential. Based on molecular weight (359.43 g/mol), the following table provides volumes for preparing different molar concentrations from weighed amounts of the compound:

| Amount (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 2.7823 | 0.5565 | 0.2782 |

| 5 | 13.9113 | 2.7823 | 1.3911 |

| 10 | 27.8226 | 5.5645 | 2.7823 |

These volumes are calculated to achieve precise molarities for in vitro or formulation studies, ensuring reproducibility in biological assays.

This detailed overview synthesizes the preparation methods of this compound, integrating standard synthetic organic chemistry approaches with practical data for research use. The compound’s synthesis relies on established reactions: phthalimide formation, selective piperazine alkylation, and nitrogen protection with tert-butyl carbamate. The preparation is supported by purity and characterization data, enabling its role as a valuable building block in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate has been explored for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact effectively with biological targets, particularly in the context of cancer treatment.

Case Study: PROTAC Development

Recent studies have highlighted the synthesis of PROTACs (proteolysis-targeting chimeras) that utilize similar piperazine derivatives to target specific proteins involved in cancer progression. The compound's ability to serve as a building block in the development of these degraders suggests its importance in therapeutic strategies against malignancies like ovarian cancer .

Inhibitory Activity

Research indicates that compounds with similar structural motifs exhibit inhibitory activity against transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases. The modification of piperazine structures has led to the identification of potent TG2 inhibitors, which could be further optimized with derivatives like this compound .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Target | Activity |

|---|---|---|---|

| This compound | Structure | TG2 | Potential inhibitor |

| N ε-acryloyllysine piperazines | - | TG2 | Selective inhibitor |

| LDN-27219 | - | TG2 | Reversible inhibitor |

Biological Studies

The compound's unique structure allows for exploration in biological studies, particularly in understanding cellular mechanisms and drug interactions.

Case Study: Physiological Studies

The synthesis of radiolabeled analogues of piperazine derivatives has facilitated physiological studies to understand TG2 biology both in vitro and in vivo. Such studies are crucial for elucidating the role of TG2 in disease states and assessing the therapeutic potential of related compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a piperazine core substituted with a tert-butyloxycarbonyl (Boc) protecting group and a 2-(1,3-dioxoisoindolin-2-yl)ethyl side chain. The dioxoisoindolinyl group is a phthalimide derivative, commonly used as a protecting group for amines or in prodrug design .

Comparison with Structural Analogs

Structural Modifications and Key Differences

Physicochemical Properties

- Solubility: The target compound’s dioxoisoindolinyl group reduces polarity, whereas analogs with PEG chains () or aminopyridinyl groups () exhibit higher aqueous solubility.

- Stability : Boc group in the target compound is acid-labile but stable under basic conditions. Thiadiazole () and oxadiazole () derivatives may offer enhanced metabolic stability.

Research Findings and Limitations

- Efficacy in Synthesis : The target compound’s Boc group facilitates stepwise synthesis but requires deprotection for further functionalization. Analogs with pre-installed reactive groups (e.g., azides) streamline derivatization .

- Commercial Viability : The target compound is listed as discontinued (), whereas simpler analogs (e.g., tert-butyl piperazine-1-carboxylate, CAS 57260-71-6) are widely available .

- Biological Data Gap: Limited evidence on the target compound’s direct biological activity; most studies focus on its role as an intermediate.

Biological Activity

Overview

Tert-butyl 4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)piperazine-1-carboxylate (CAS Number: 227776-28-5) is a synthetic organic compound notable for its complex structure, which includes a piperazine ring and a 1,3-dioxoisoindoline moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

- Molecular Formula : C19H25N3O4

- Molecular Weight : 359.43 g/mol

- IUPAC Name : tert-butyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1-piperazinecarboxylate

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with isoindoline-1,3-dione derivatives. A common method includes the condensation of piperazine with 1,3-dioxoisoindoline-2-yl ethyl bromide in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide at elevated temperatures .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism involves interaction with specific molecular targets that modulate cellular pathways involved in cancer progression.

Case Study :

In a study examining the effects on human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at nanomolar concentrations. Mechanistic studies revealed that it may act through the modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. The compound may function as an inhibitor or modulator of these targets, leading to therapeutic effects .

Interaction with PD-L1/PD-1 Axis

Recent studies have explored the potential of this compound to interfere with the PD-L1/PD-1 interaction, a critical pathway in cancer immunotherapy. By blocking this interaction, the compound could enhance T-cell responses against tumors, thereby improving anti-tumor immunity .

Comparison with Similar Compounds

This compound can be compared to other piperazine derivatives that have been investigated for similar biological activities. Its unique structural features contribute to its distinct pharmacological profile.

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate | Anticancer properties |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Moderate antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React tert-butyl piperazine-1-carboxylate derivatives with 2-(1,3-dioxoisoindolin-2-yl)ethyl halides in polar aprotic solvents (e.g., 1,4-dioxane or acetonitrile) under reflux (110–130°C) for 12–24 hours. Use K₂CO₃ or DIPEA as a base to deprotonate intermediates and drive the reaction .

- Yield optimization : Monitor reaction progress via TLC or LCMS. Purify via silica gel chromatography (hexane/ethyl acetate gradients) .

- Critical parameters : Temperature, solvent polarity, and stoichiometry of the base (e.g., excess base improves nucleophilicity of piperazine nitrogen) .

Q. How should researchers characterize this compound’s purity and structural conformation?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY for piperazine ring protons (δ 3.0–4.0 ppm) and tert-butyl groups (δ 1.4 ppm) .

- LCMS/HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: [M+H-100]⁺) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural validation?

- Troubleshooting steps :

- Dynamic effects : Check for restricted rotation in the piperazine-ethyl linker using variable-temperature NMR. For example, coalescence temperatures >40°C indicate slow conformational exchange .

- Impurity analysis : Compare experimental HRMS with theoretical exact mass (calc. for C₂₀H₂₆N₃O₄⁺: 372.1919). Use HPLC-PDA to detect byproducts (e.g., de-Boc derivatives) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental design :

- Borylation : Introduce a boronate ester at the piperazine ring via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron). Confirm regioselectivity via X-ray crystallography .

- Cross-coupling : React with aryl halides (e.g., 5-bromopyrimidine) under Pd catalysis (XPhos/Pd(OAc)₂). Optimize solvent (toluene/ethanol) and temperature (80–100°C) for >80% yield .

- Mechanistic analysis : Use kinetic studies (e.g., Eyring plots) to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

- Stability assays :

- Acidic hydrolysis : Treat with HCl/dioxane (4M) at 25°C. Monitor Boc deprotection via ¹H NMR (disappearance of δ 1.4 ppm tert-butyl signal) .

- Base resistance : Test in KOH/MeOH (0.1M) at 60°C. Piperazine ring remains intact, but isoindoline dione may hydrolyze to phthalic acid derivatives after 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.